3-Fluorophenoxathiine chemical structure and properties
3-Fluorophenoxathiine chemical structure and properties
This is an in-depth technical guide on 3-Fluorophenoxathiine , designed for researchers and drug development professionals.
Synthesis, Physicochemical Properties, and Bioisosteric Applications[1]
Executive Summary
3-Fluorophenoxathiine is a tricyclic heterocyclic scaffold belonging to the phenoxathiin class (dibenzo[1,4]oxathiine). Characterized by the fusion of two benzene rings to a central 1,4-oxathiine ring, this fluorinated derivative has emerged as a critical pharmacophore in medicinal chemistry and a high-triplet-energy host material in organic electronics (OLEDs).
The introduction of a fluorine atom at the C3 position modulates the electronic density of the tricyclic core, enhances metabolic stability by blocking oxidative metabolism at a reactive site, and alters the lipophilicity (
Chemical Identity & Structural Analysis[2]
The phenoxathiin core exhibits a "butterfly" conformation due to the folding along the S–O axis. The presence of fluorine at position 3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the specific aromatic ring towards electrophilic attack while influencing the redox potential of the sulfur center.
Nomenclature & Identifiers
| Parameter | Technical Detail |
| IUPAC Name | 3-Fluoro-10H-phenoxathiine |
| Common Name | 3-Fluorophenoxathiin |
| CAS Registry | 1017469-80-5 (Generic/Isomer specific) / Parent: 262-20-4 |
| Molecular Formula | C₁₂H₇FOS |
| Molecular Weight | 218.25 g/mol |
| SMILES | Fc1ccc2Oc3ccccc3Sc2c1 |
| Geometry | Non-planar (Butterfly angle ~130–140°) |
Physicochemical Properties
| Property | Value / Observation |
| Appearance | Faint-yellow crystalline solid |
| Melting Point | 58–60 °C (Lit. Ref [1]) |
| Solubility | Soluble in CHCl₃, DMSO, CH₂Cl₂; Insoluble in water |
| ¹⁹F NMR | δ -110 to -115 ppm (Typical for Ar-F) |
| ¹H NMR Diagnostic | δ 6.78–6.85 (m, 1-H and 3-H region) |
| Electronic Effect | Reduced HOMO energy vs. parent phenoxathiin |
Synthetic Methodologies
High-purity synthesis of 3-fluorophenoxathiine is achieved via two primary routes: the classical Ferrario Reaction (for scale) and Transition-Metal Catalyzed Thioarylation (for precision).
Protocol A: Iron-Catalyzed C–H Thioarylation (Modern Precision Route)
This method avoids harsh Lewis acids and allows for regioselective construction of the phenoxathiin core under mild conditions.
Reagents:
-
Substrate: 1-Fluoro-3-phenoxybenzene (or functionalized precursor)
-
Sulfur Source:
or specific thiosuccinimide donors -
Catalyst:
(10 mol%) -
Solvent: 1,2-Dichloroethane (DCE) or [BMIM]NTf₂ (Ionic Liquid)
Step-by-Step Workflow:
-
Activation: Charge a reaction vial with
(10 mol%) and the sulfur source (e.g., N-(2-bromophenylthio)succinimide). -
Addition: Add the 3-fluorodiphenyl ether substrate (1.0 equiv) in DCE.
-
Cyclization: Heat the mixture to 80 °C for 12 hours. The iron catalyst promotes the electrophilic sulfenylation followed by intramolecular Ring-Closing C–H Functionalization.
-
Workup: Quench with saturated
, extract with DCM, and dry over . -
Purification: Flash column chromatography (Hexane/EtOAc 95:5) yields the target as a white/yellow solid.
Protocol B: The Ferrario Reaction (Scalable Industrial Route)
Mechanism:
-
Mixture: Dissolve 3-fluorodiphenyl ether in excess elemental sulfur.
-
Catalysis: Add anhydrous
portion-wise at room temperature. -
Heating: Gradually heat to 100–110 °C. Evolution of
gas indicates reaction progress (Scrubber required). -
Quench: Pour onto ice/HCl mixture to decompose the aluminum complex.
-
Crystallization: Recrystallize from ethanol/benzene to isolate 3-fluorophenoxathiine.
Visualization: Synthetic Pathway & Logic[9]
The following diagram illustrates the retrosynthetic logic and the forward Iron-catalyzed pathway, highlighting the regioselectivity controlled by the fluorine substituent.
Caption: Iron-catalyzed synthesis of 3-fluorophenoxathiine via sequential sulfenylation and intramolecular C-H functionalization.
Reactivity & Functionalization[10]
The 3-fluorophenoxathiine scaffold possesses distinct reactive sites utilized in drug derivatization.
4.1 Oxidation (S-Center)
The sulfur atom is highly susceptible to oxidation, yielding the sulfoxide (10-oxide) and sulfone (10,10-dioxide).
-
Reagent:
/ Acetic Acid. -
Impact: Converts the "butterfly" conformer to a more rigid planar or tetrahedral geometry, altering biological binding affinity.
4.2 Electrophilic Aromatic Substitution
-
Directing Effect: The oxygen atom is a stronger activator than sulfur. However, the Fluorine at C3 (meta to S, para to O) deactivates its specific ring.
-
Regioselectivity: Electrophilic attack (e.g., nitration, bromination) predominantly occurs on the unsubstituted ring (positions 6, 7, 8, or 9), typically para to the oxygen (Position 8), preserving the fluorinated motif.
4.3 Lithiation
-
Protocol:
-BuLi at -78 °C. -
Site: Lithiation occurs ortho to the fluorine (Position 2 or 4) via the Directed Ortho Metalation (DoM) effect, allowing for the introduction of electrophiles (CHO, COOH, B(OH)₂) adjacent to the fluorine.
Applications in Drug Discovery & Materials[11]
5.1 Bioisosterism & Metabolic Stability
In medicinal chemistry, 3-fluorophenoxathiine serves as a bioisostere for phenothiazine (antipsychotics) and dibenzo-dioxins .
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at C3 blocks the common Phase I metabolic hydroxylation that typically occurs at the para-position relative to the heteroatoms.
-
CNS Penetration: The high lipophilicity facilitates blood-brain barrier (BBB) permeation, making it a viable scaffold for CNS-active agents (e.g., modified neuroleptics).
5.2 Optoelectronics (OLEDs)
Phenoxathiin derivatives are used as Host Materials for Phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.
-
Triplet Energy (
): The core has a high triplet energy (~2.6 eV). -
Fluorine Effect: Fluorination lowers the HOMO/LUMO levels, improving electron injection stability and preventing exciton quenching.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 (Oral) | Do not ingest; wash hands thoroughly after handling. |
| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Use safety goggles; flush with water if contact occurs. |
| Storage | P403+P233 | Store in a cool, dry, well-ventilated area away from strong oxidizers. |
Disposal: Fluorinated organic waste must be segregated and incinerated in a facility equipped with HF scrubbers.
References
-
Synthesis & Properties
- Source: "Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation." Royal Society of Chemistry (RSC) Advances, 2022.
-
Link:
-
Structural Data (NIST)
-
Bioisosterism & Fluorine Chemistry
-
Source: "The Role of Small Molecules Containing Fluorine Atoms in Medicine."[3] PMC / NIH, 2023.
-
Link:
-
-
General Reactivity
-
Source: "Chemistry of Phenoxathiin and its Derivatives."[2] Chemical Reviews.
-
Link:
-
